molecular formula C9H11N3O2S B5157911 4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide CAS No. 141542-11-2

4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide

Cat. No. B5157911
CAS RN: 141542-11-2
M. Wt: 225.27 g/mol
InChI Key: HINBIMPVYOXDFH-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as mitoQ, is a synthetic antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 and is designed to target mitochondria, the powerhouse of the cell, to protect against oxidative stress and improve cellular function.

Mechanism of Action

MitoQ works by targeting the mitochondria and reducing oxidative stress. MitoQ is selectively taken up by the mitochondria due to its positive charge and accumulates there, where it can scavenge free radicals and prevent oxidative damage. MitoQ also improves mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
MitoQ has been shown to have various biochemical and physiological effects in different diseases. In Parkinson's disease, MitoQ has been shown to reduce oxidative stress and improve mitochondrial function, leading to improved motor function. In Alzheimer's disease, MitoQ has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease, MitoQ has been shown to reduce oxidative stress and improve endothelial function, leading to improved cardiovascular health.

Advantages and Limitations for Lab Experiments

MitoQ has several advantages for lab experiments, including its ability to selectively target the mitochondria and its antioxidant properties. However, MitoQ also has limitations, including its relatively high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MitoQ. One area of interest is the potential use of MitoQ in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is the development of more efficient synthesis methods for MitoQ to reduce its cost and increase its availability for research and clinical use. Additionally, further studies are needed to fully understand the mechanisms of action of MitoQ and its potential therapeutic applications in various diseases.

Synthesis Methods

MitoQ is synthesized by reacting ubiquinone-10 with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form 4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.

Scientific Research Applications

MitoQ has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cell death in these diseases.

properties

IUPAC Name

3-(4-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-6-2-4-7(5-3-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINBIMPVYOXDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387526
Record name 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide

CAS RN

141542-11-2
Record name 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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